Calcium stearoyl-2-lactylate is a food additive recognized for its multifunctional properties, primarily used as an emulsifier and dough conditioner in various food products. This compound is derived from the esterification of stearic acid and lactic acid, followed by partial neutralization with calcium hydroxide. It is classified under food additives and is denoted by the code E482 in the European Union. Calcium stearoyl-2-lactylate is non-toxic, biodegradable, and typically sourced from biorenewable materials, making it a favorable choice in the food industry due to its safety and effectiveness in enhancing food quality .
Calcium stearoyl-2-lactylate is classified as a food emulsifier and dough conditioner. It is commonly used in baked goods, dairy products, and processed foods. The compound is manufactured through a chemical reaction involving stearic acid and lactic acid, which are both naturally occurring fatty acids. The use of calcium hydroxide in the neutralization process ensures that the final product meets food safety standards set by regulatory bodies like the Food and Drug Administration in the United States and the European Commission .
The synthesis of calcium stearoyl-2-lactylate can be carried out using two primary methods:
The synthesis requires precise control of temperature and pressure to ensure complete reaction and minimize by-products. The resulting calcium stearoyl-2-lactylate is then purified and characterized for its emulsifying properties.
Calcium stearoyl-2-lactylate has a complex molecular structure that can be represented as follows:
The structure consists of lactic acid moieties esterified with stearic acid, forming a long hydrocarbon chain that imparts its emulsifying properties. The presence of calcium ions contributes to its stability and functionality in food applications .
Calcium stearoyl-2-lactylate participates in several chemical reactions typical for esters:
These reactions are essential for understanding how calcium stearoyl-2-lactylate behaves under different conditions during food processing .
The mechanism by which calcium stearoyl-2-lactylate functions as an emulsifier involves several processes:
These mechanisms contribute significantly to improving texture and shelf-life in various food products.
These properties make calcium stearoyl-2-lactylate suitable for various applications within the food industry.
Calcium stearoyl-2-lactylate has extensive applications across multiple sectors:
Calcium stearoyl-2-lactylate (CSL), designated as E482 in food additive classifications, is an anionic surfactant with the molecular formula C₄₈H₈₆CaO₁₂ and a molecular weight of 895.3 g/mol [1] [6]. Its structure comprises two stearoyl lactylate anions complexed with a calcium cation. Each anion features:
Commercial CSL is not a chemically pure compound but a mixture containing:
Table 1: Molecular Components of Commercial CSL
Component Category | Specific Examples | Role in Structure |
---|---|---|
Fatty acid residues | Stearic acid (C18:0), Palmitic acid (C16:0) | Hydrophobic tail region |
Lactylic species | Stearoyl-2-lactylate, Polylactylates | Hydrophilic head group |
Counterions | Calcium (Ca²⁺) | Ionic bridge between anions |
Minor constituents | Free stearic acid, Lactic acid oligomers | Manufacturing byproducts |
The esterification process involves reacting stearic acid (typically derived from vegetable oils like palm or soybean) with lactic acid (from bacterial fermentation of carbohydrates), followed by partial neutralization with food-grade calcium hydroxide [1] [6]. This results in a cream-colored non-hygroscopic powder exhibiting a characteristic caramel-like odor [1] [6].
CSL possesses an experimentally determined HLB value of 5.1, classifying it as a water-in-oil (W/O) emulsifier with moderate hydrophilicity [1] [4]. This balance arises from:
Surface activity manifests through:
Compared to its sodium counterpart (sodium stearoyl lactylate, SSL), CSL exhibits:
CSL demonstrates moderate thermal stability with a melting point of approximately 45°C (113°F) [1]. Above this temperature, it transitions to a molten state that facilitates uniform distribution in lipid-based systems. Key solubility characteristics include:
A 2% aqueous suspension exhibits a pH of ~4.7, reflecting the presence of acidic groups from unneutralized lactylic acids or free fatty acids [1] [6]. This mildly acidic nature influences interactions with pH-sensitive biopolymers like gluten proteins.
Table 2: Solubility and Thermal Properties of CSL
Property | Value/Condition | Method/Context |
---|---|---|
Melting point | 45°C (113°F) | Capillary method [1] |
Water solubility (cold) | Sparingly soluble | 25°C aqueous system [1] |
Water solubility (hot) | Slightly soluble | >60°C with agitation [6] |
Ethanol solubility | Freely soluble | At room temperature [6] |
pH (2% suspension) | 4.7 ± 0.2 | Aqueous dispersion [1] |
Thermal decomposition | >160°C | Thermogravimetric analysis [6] |
Starch Interaction:CSL modifies starch behavior through:
Gluten Interaction:CSL strengthens dough via:
Lipid Matrix Interaction:As an anionic surfactant, CSL:
Table 3: Molecular Interaction Mechanisms of CSL in Food Matrices
Food Component | Interaction Type | Functional Outcome |
---|---|---|
Starch | Hydrophobic inclusion complexes | Reduced retrogradation, delayed staling |
Gluten | Ca²⁺-mediated ionic crosslinking | Enhanced dough strength, gas retention |
Gluten | Stearoyl chain hydrophobic bonding | Improved viscoelasticity |
Lipid droplets | Interfacial film formation | Emulsion stabilization |
Triglycerides | Crystal habit modification | Controlled fat network structure |
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